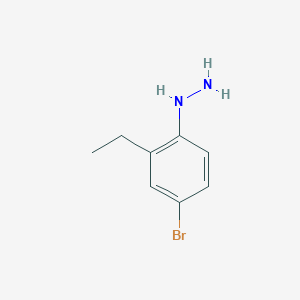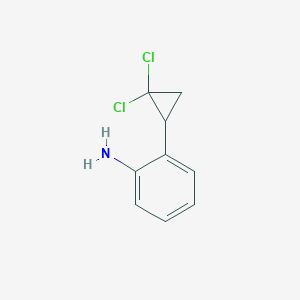
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a brominated nitrophenyl group, a cyclohexyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the bromination of 4-nitrophenol to produce 2-bromo-4-nitrophenol . This intermediate is then reacted with cyclohexylamine to form the corresponding amide. The final step involves the cyclization of the amide to form the pyrrolidine ring, resulting in the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups in place of the bromine atom.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of brominated and nitrophenyl compounds with biological systems.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially leading to the inhibition or activation of certain enzymes. The cyclohexyl and pyrrolidine rings can enhance the compound’s binding affinity to its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide
- 4-(2-bromo-4-nitrophenyl)morpholine
Uniqueness
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a brominated nitrophenyl group with a cyclohexyl and pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20BrN3O4 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20BrN3O4/c18-14-9-13(21(24)25)6-7-15(14)19-17(23)11-8-16(22)20(10-11)12-4-2-1-3-5-12/h6-7,9,11-12H,1-5,8,10H2,(H,19,23) |
InChI Key |
PTYGJPROXBOJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B11085033.png)
![10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B11085050.png)
![8-Tert-butyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11085055.png)
![4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B11085059.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11085073.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(methylsulfanyl)benzamide](/img/structure/B11085090.png)
![N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide](/img/structure/B11085091.png)
![4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile](/img/structure/B11085098.png)
![N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11085106.png)
![6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B11085108.png)

![1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B11085114.png)
![Ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11085122.png)

